4-(4-Tert-butyltriazol-1-yl)piperidine;dihydrochloride
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Overview
Description
4-(4-Tert-butyltriazol-1-yl)piperidine;dihydrochloride is a chemical compound that features a piperidine ring substituted with a tert-butyltriazole group
Preparation Methods
The synthesis of 4-(4-Tert-butyltriazol-1-yl)piperidine;dihydrochloride typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ring opening of aziridines under the action of N-nucleophiles: This method involves the nucleophilic attack on aziridines to form piperidine derivatives.
Chemical Reactions Analysis
4-(4-Tert-butyltriazol-1-yl)piperidine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-(4-Tert-butyltriazol-1-yl)piperidine;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-(4-Tert-butyltriazol-1-yl)piperidine;dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with proteins, altering their conformation and function.
Comparison with Similar Compounds
4-(4-Tert-butyltriazol-1-yl)piperidine;dihydrochloride can be compared with other similar compounds such as:
tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: This compound has a similar piperidine ring structure but with a bromopyrazole group instead of a tert-butyltriazole group.
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate: This compound features an aminophenyl group instead of a tert-butyltriazole group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H22Cl2N4 |
---|---|
Molecular Weight |
281.22 g/mol |
IUPAC Name |
4-(4-tert-butyltriazol-1-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C11H20N4.2ClH/c1-11(2,3)10-8-15(14-13-10)9-4-6-12-7-5-9;;/h8-9,12H,4-7H2,1-3H3;2*1H |
InChI Key |
JGRAWOAVUHDXPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN(N=N1)C2CCNCC2.Cl.Cl |
Origin of Product |
United States |
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